A Technical Guide to the Synthesis and Properties of 2,4-Difluoro-5-methoxybenzoic Acid
A Technical Guide to the Synthesis and Properties of 2,4-Difluoro-5-methoxybenzoic Acid
Abstract: This technical guide provides a comprehensive overview of 2,4-Difluoro-5-methoxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. While detailed, peer-reviewed literature on this specific compound (CAS No. 1266114-05-9) is not extensively available, this document consolidates available data and presents a scientifically grounded, proposed synthetic pathway based on established chemical principles and analogous transformations.[1] The guide delves into the rationale behind the proposed synthesis, details step-by-step experimental protocols, and discusses the compound's predicted physicochemical and spectroscopic properties. Furthermore, it explores the potential applications of this molecule, particularly as a versatile building block in medicinal chemistry, contextualized by the well-established role of fluorinated scaffolds in modern drug discovery.[2]
Introduction: The Strategic Value of Fluorinated Benzoic Acids
The incorporation of fluorine into organic molecules is a pivotal strategy in contemporary drug discovery.[3] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's pharmacological profile. These enhancements often include improved metabolic stability, increased lipophilicity (which can aid membrane permeability), and modulated binding affinity to biological targets.[4][5]
When combined with the benzoic acid scaffold, a privileged structure in medicinal chemistry, fluorinated derivatives emerge as a class of compounds with a broad spectrum of therapeutic potential, including antibacterial, anticancer, and anti-inflammatory applications.[2] 2,4-Difluoro-5-methoxybenzoic acid represents a specific substitution pattern that offers a unique combination of electronic and steric properties, making it a valuable intermediate for synthesizing complex, biologically active molecules. This guide aims to provide researchers with the foundational knowledge required to synthesize and utilize this important chemical building block.
Proposed Synthesis of 2,4-Difluoro-5-methoxybenzoic Acid
Given the absence of a standardized, published synthesis protocol, we propose a robust and logical two-step synthetic route starting from the commercially available 2,4-difluoroanisole. This pathway involves an electrophilic formylation followed by a selective oxidation, leveraging well-understood and scalable reaction mechanisms.
Overall Synthetic Workflow
The proposed synthesis proceeds via the Vilsmeier-Haack formylation of 2,4-difluoroanisole to yield an intermediate aldehyde, which is subsequently oxidized to the target carboxylic acid.
Caption: Proposed two-step synthesis of 2,4-Difluoro-5-methoxybenzoic acid.
Step 1: Vilsmeier-Haack Formylation of 2,4-Difluoroanisole
Expertise & Causality: The Vilsmeier-Haack reaction is a reliable method for formylating activated aromatic rings. In 2,4-difluoroanisole, the methoxy group is a strong activating ortho-, para-director, while the fluorine atoms are deactivating via induction but also ortho-, para-directing through resonance. The cumulative effect of these substituents strongly directs the incoming electrophile to the C5 position, which is ortho to the methoxy group and para to the C2-fluorine, ensuring high regioselectivity. The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium cation), a mild electrophile, from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Experimental Protocol:
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Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is completely dry.
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Reagent Preparation: In the dropping funnel, prepare a solution of phosphorus oxychloride (1.1 equivalents) in anhydrous DMF (2 equivalents).
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Reaction Initiation: To the flask, add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice bath.
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Vilsmeier Reagent Formation: Add the POCl₃/DMF solution dropwise to the cooled DMF in the flask, maintaining the temperature below 10°C. Stir for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
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Substrate Addition: Add 2,4-difluoroanisole (1 equivalent) to the reaction mixture dropwise, ensuring the temperature does not exceed 20°C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Cool the mixture to room temperature and pour it slowly onto crushed ice. Neutralize the solution by adding a saturated sodium acetate or sodium hydroxide solution until the pH is ~6-7. A precipitate of the product aldehyde should form.
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Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude 2,4-difluoro-5-methoxybenzaldehyde can be purified by recrystallization from an ethanol/water mixture.
Step 2: Oxidation of 2,4-Difluoro-5-methoxybenzaldehyde
Expertise & Causality: The oxidation of the intermediate aldehyde to the final carboxylic acid is achieved using sodium chlorite (NaClO₂). This method is highly selective for aldehydes and operates under mild conditions, preventing side reactions on the sensitive fluorinated and methoxylated ring.[6] The reaction is typically buffered with a mild acid like sodium dihydrogen phosphate (NaH₂PO₄) to maintain an optimal pH, and a chlorine scavenger such as hydrogen peroxide or 2-methyl-2-butene is used to quench the reactive chlorine dioxide byproduct.
Experimental Protocol:
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Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve the 2,4-difluoro-5-methoxybenzaldehyde (1 equivalent) in tert-butanol or a mixture of acetonitrile and water.
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Buffer and Scavenger Addition: Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equivalents) to the flask. Add 30% hydrogen peroxide (3 equivalents) as a chlorine scavenger.
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Oxidant Addition: Prepare an aqueous solution of sodium chlorite (NaClO₂, 1.5 equivalents). Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 35°C using a water bath if necessary.
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Reaction Progression: Stir the mixture at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
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Work-up: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative. Acidify the mixture to pH 2-3 with 2M hydrochloric acid. The carboxylic acid product should precipitate.
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Isolation and Purification: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude 2,4-difluoro-5-methoxybenzoic acid can be further purified by recrystallization from a suitable solvent like ethyl acetate/hexane.
Physicochemical and Spectroscopic Properties
While experimental data is scarce, the fundamental properties can be calculated, and spectroscopic characteristics can be reliably predicted based on the molecular structure and data from analogous compounds.[7]
Physicochemical Data
| Property | Value / Description | Source |
| CAS Number | 1266114-05-9 | Protheragen[1] |
| Molecular Formula | C₈H₆F₂O₃ | Calculated |
| Molecular Weight | 188.13 g/mol | Calculated |
| Appearance | Predicted: White to off-white crystalline solid | Analogy |
| Melting Point | No data available | BLD Pharm[7] |
| Boiling Point | No data available | BLD Pharm[7] |
| Solubility | Predicted: Sparingly soluble in water; soluble in methanol, ethanol, acetone, ethyl acetate | Analogy |
Predicted Spectroscopic Signature
A thorough structural confirmation relies on a combination of spectroscopic methods.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals:
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Carboxylic Acid (-COOH): A broad singlet appearing far downfield, typically between δ 11.0-13.0 ppm.
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Aromatic Protons (-ArH): Two signals in the aromatic region (δ 7.0-8.0 ppm). The proton at C6 will appear as a doublet of doublets due to coupling with the fluorine atoms at C2 and C4. The proton at C3 will also be a doublet of doublets.
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Methoxy Group (-OCH₃): A sharp singlet around δ 3.9-4.1 ppm, integrating to three protons.
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-
¹³C NMR: The carbon NMR spectrum will be characterized by C-F coupling:
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Approximately 8 distinct signals are expected.
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The carbons directly bonded to fluorine (C2, C4) will appear as large doublets with ¹JCF coupling constants typically in the range of 240-260 Hz.
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Other ring carbons will show smaller couplings (²JCF, ³JCF).
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The carbonyl carbon of the carboxylic acid will appear around δ 165-170 ppm.
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The methoxy carbon will be observed around δ 56-60 ppm.
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-
FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.
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C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.
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C-O Stretch (Methoxy & Acid): Bands in the 1200-1300 cm⁻¹ region.
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C-F Stretch: Strong, characteristic bands in the 1100-1250 cm⁻¹ region.[8][9]
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Applications in Research and Drug Development
2,4-Difluoro-5-methoxybenzoic acid is a valuable building block for the synthesis of more complex molecules, primarily within the pharmaceutical industry. Its specific substitution pattern makes it an ideal precursor for:
-
Quinolone Antibacterials: Many modern fluoroquinolone antibiotics require highly substituted benzoic acid derivatives as key starting materials.[10] The fluorine atoms are often crucial for the drug's activity against bacterial DNA gyrase.
-
Enzyme Inhibitors: The compound can serve as a scaffold for developing inhibitors for various enzymes, where the fluorine and methoxy groups can be used to fine-tune binding interactions and metabolic stability.[3]
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Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and fungicides often leverages fluorinated aromatic scaffolds to enhance potency and environmental persistence.
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Materials Science: Fluorinated aromatic compounds are also used in the synthesis of advanced polymers and liquid crystals due to their unique electronic properties and thermal stability.
The presence of three distinct functional handles—the carboxylic acid, the methoxy group, and the fluorinated ring—provides chemists with multiple points for modification, enabling the construction of diverse molecular libraries for screening and lead optimization.[11]
Conclusion
2,4-Difluoro-5-methoxybenzoic acid stands as a promising and versatile intermediate for advanced chemical synthesis. While direct, published protocols are limited, this guide has outlined a rational and robust synthetic pathway based on fundamental organic chemistry principles. The detailed protocols and analysis of its predicted properties provide researchers and drug development professionals with the necessary insights to produce, characterize, and effectively utilize this compound in their work. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of building blocks like 2,4-difluoro-5-methoxybenzoic acid in driving innovation in medicine and materials science cannot be overstated.
References
[12] SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]
[8] Jeyavijayan, S., & Murugan, R. (2020). Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. Oriental Journal of Chemistry, 36(5), 825-833. Available at: [Link]
[4] Sharma, P. C., & Sharma, D. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Chemical and Pharmaceutical Research, 6(9), 1-5. Available at: [Link]
[9] Jeyavijayan, S., & Murugan, R. (2020). Structural, Vibrational, Electronic and Optical Properties of 3-methoxy-2,4,5-trifluorobenzoic Acid Using DFT Calculations. ResearchGate. Available at: [Link]
[6] Wagner, B. K., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2468. Available at: [Link]
[13] SpectraBase. (n.d.). 3-Fluoro-4-methoxybenzoic acid [1H NMR] Spectrum. Available at: [Link]
[10] Zhou, W. Y., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. Available at: [Link]
[14] Fronczek, F. R., & Caughman, J. (2012). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. Available at: [Link]
[11] Akondi, S. M., et al. (2017). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 2(10), 6692–6700. Available at: [Link]
[15] Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A. Available at:
[16] ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]
[5] Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-43. Available at: [Link]
[1] Protheragen. (n.d.). 2,4-Difluoro-5-methoxybenzoic acid. Available at: [Link]
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